molecular formula C26H28N2O3 B2651156 3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 1448030-25-8

3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2651156
CAS No.: 1448030-25-8
M. Wt: 416.521
InChI Key: RJNHSYURJRBSAO-UHFFFAOYSA-N
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Description

3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide is a synthetic chemical compound offered for research and development purposes. This molecule features a biphenyl carboxamide core structure, substituted with methoxy groups and a key 4-methoxypiperidine moiety. The structural architecture of this compound, particularly the presence of the piperidine ring, is frequently encountered in the development of pharmacologically active molecules targeting the central nervous system. Piperidine derivatives have been identified as crucial scaffolds in potent and selective ligands for various neuronal receptors, such as the μ opioid receptor (MOR) and as negative allosteric modulators for metabotropic glutamate receptors (mGlu3) . Furthermore, the 4-methoxypiperidine subunit suggests potential for enhanced metabolic stability and altered binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block in medicinal chemistry campaigns or as a chemical probe to investigate novel biological pathways. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific properties and applications of this compound.

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-30-24-14-16-28(17-15-24)23-12-10-22(11-13-23)27-26(29)20-8-6-19(7-9-20)21-4-3-5-25(18-21)31-2/h3-13,18,24H,14-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNHSYURJRBSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing biphenyl derivatives is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidine groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4'-Methoxy-N-(4-Methoxyphenyl)-N-Methyl-[1,1'-Biphenyl]-4-Carboxamide (12a) Key Difference: Methoxy at 4' (vs. 3') and N-methylation on the carboxamide. The 4'-methoxy may alter steric interactions compared to the 3' position .
  • 3'-Hydroxy-N-(3-Hydroxyphenyl)-N-Methyl-[1,1'-Biphenyl]-4-Carboxamide (7) Key Difference: Hydroxyl groups replace methoxy at 3' and on the phenyl ring. Impact: Increased polarity improves solubility but may reduce metabolic stability due to phase II conjugation. Hydroxyl groups could enhance binding to targets requiring H-bond donors .

Heterocyclic and Aliphatic Substituents

  • N-Cyclooctyl-[1,1'-Biphenyl]-4-Carboxamide (7)

    • Key Difference : Cyclooctyl replaces the 4-methoxypiperidin-1-ylphenyl group.
    • Impact : The bulky, hydrophobic cyclooctyl group reduces solubility but may enhance membrane permeability. Lower synthetic yield (50% vs. 84% for decahydronaphthalen-1-yl derivatives) suggests steric challenges .
  • 4″-Acetyl-N-(4-(4-(2-Methoxyphenyl)-1-Piperazinyl)Butyl)(1,1″-Biphenyl)-4-Carboxamide Key Difference: Piperazine replaces piperidine, with an additional acetyl group. The acetyl group introduces an electron-withdrawing effect .

Heteroaromatic and Sulfonamide Derivatives

  • N-(1,3-Thiazol-2-Yl)[1,1'-Biphenyl]-4-Carboxamide Key Difference: Thiazole replaces the phenyl group on the carboxamide. Lower logP (4.01) vs. the target compound suggests reduced lipophilicity .
  • N-((4-(Benzyloxy)Phenyl)Sulfonyl)-3′,5′-Dichloro-[1,1′-Biphenyl]-4-Carboxamide (13a)

    • Key Difference : Sulfonamide replaces carboxamide, with 3',5'-dichloro substitutions.
    • Impact : Sulfonamide’s acidity (pKa ~1–2) enhances solubility but may limit blood-brain barrier penetration. Chlorine atoms increase steric bulk and electron-withdrawing effects .

Structural and Pharmacokinetic Data Table

Compound Name Substituents (Position) Molecular Weight logP Key Features
Target Compound 3'-OCH₃, 4-(4-OCH₃-piperidinyl) ~434.5* ~3.8* Balanced lipophilicity, piperidine basicity, dual methoxy for stability
12a 4'-OCH₃, N-CH₃ ~419.5 ~3.5 Reduced H-bonding (N-methyl), altered sterics
7 3'-OH, 3-OH ~356.4 ~2.9 High polarity, metabolic liability
N-Cyclooctyl Cyclooctyl ~351.4 ~4.2 High hydrophobicity, membrane permeability
N-(1,3-Thiazol-2-Yl) Thiazole 280.35 4.01 Heteroaromatic interactions, moderate solubility

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Feasibility : Bulky substituents (e.g., cyclooctyl) lower yields (50%) compared to rigid aliphatic groups (84% for decahydronaphthalen-1-yl) .
  • Metabolic Stability : Methoxy groups resist oxidation better than hydroxyls, as seen in compound 7’s demethylation .
  • Target Binding : Piperidine’s methoxy group may enhance interactions with aromatic residues in binding pockets vs. piperazine’s flexibility .

Biological Activity

3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structural features, including a methoxy group, a piperidine ring, and a biphenyl carboxamide moiety. This structure contributes to its diverse chemical reactivity and potential biological activity.

Chemical Structure

The compound's IUPAC name is 4-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide. Its molecular formula is C26H28N2O3C_{26}H_{28}N_{2}O_{3}, with a molecular weight of 428.52 g/mol. The InChI representation is provided as follows:

InChI 1S C26H28N2O3 c1 30 24 14 16 28 17 15 24 23 12 10 22 11 13 23 27 26 29 20 8 6 19 7 9 20 21 4 3 5 25 18 21 31 2 h3 13 18 24H 14 17H2 1 2H3 H 27 29 \text{InChI 1S C26H28N2O3 c1 30 24 14 16 28 17 15 24 23 12 10 22 11 13 23 27 26 29 20 8 6 19 7 9 20 21 4 3 5 25 18 21 31 2 h3 13 18 24H 14 17H2 1 2H3 H 27 29 }

Preliminary studies suggest that this compound may exhibit significant biological activities through various mechanisms:

  • Kinase Inhibition : The compound may act as a potent inhibitor of specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antiproliferative Effects : Research indicates that compounds with similar structures have demonstrated antiproliferative activity against various cancer cell lines. The methoxy group in the compound enhances its interaction with biological targets.

Anticancer Activity

A study published in Nature explored the antiproliferative effects of related compounds on cancer cell lines. The findings indicated that modifications in the piperidine ring significantly influenced the potency of the compounds:

CompoundEC50 (μM)Cell Line
2A7<9OE33
2C40.83FLO-1
2B10>10OE33

The most potent derivative (2C4) exhibited an EC50 value of 0.83 μM against FLO-1 cells, indicating its potential as an effective anticancer agent. The study emphasized the importance of the methoxy group's position for optimal activity.

Pharmacological Profile

Further investigations into the pharmacological profile of this compound revealed:

  • Anti-inflammatory Properties : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects by modulating cytokine production.
  • Neurological Implications : The presence of the piperidine ring suggests potential neuroprotective effects, which warrant further exploration in neurodegenerative disease models.

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